N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-25-12-4-6-13(7-5-12)28(23,24)10-2-3-17(22)21-18-20-14(11-26-18)15-8-9-16(19)27-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZEMSOFJRUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into its synthesis, biological assays, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 445.97 g/mol. The synthesis involves several steps, starting from the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by reactions with thiourea and various amines to yield the target compound. The detailed synthetic pathway is illustrated in Figure 1.
Inhibition of Cyclooxygenases (COX)
The primary biological activity studied for this compound is its inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2 enzymes, which are critical in the inflammatory process. The following table summarizes the IC50 values obtained from various studies:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 39.64 ± 0.10 | 0.76 ± 0.11 | High |
| Aspirin | 15.32 | Not applicable | Reference |
| Zileuton | Not applicable | 11.00 | Reference |
From the data, it is evident that the compound exhibits potent inhibition of COX-2 with an IC50 value of 0.76 μM, indicating its potential as a selective anti-inflammatory agent.
Lipoxygenase Inhibition
The compound's activity was also evaluated against lipoxygenase (5-LOX), which plays a role in leukotriene synthesis during inflammation. The results are as follows:
| Compound | 5-LOX IC50 (μM) |
|---|---|
| This compound | 23.08 ± 0.18 |
| Zileuton | 11.00 |
The compound demonstrated a competitive inhibition profile, albeit less potent than zileuton, but still significant enough to warrant further investigation.
Anti-inflammatory Activity
In vivo studies have shown that this compound significantly reduces inflammation in animal models induced by carrageenan:
| Dose (mg/kg) | % Inhibition at 1h | % Inhibition at 5h |
|---|---|---|
| 5 | 45.47 ± 1.11 | 55.34 ± 1.12 |
| 10 | 49.68 ± 1.44 | 58.56 ± 1.52 |
| 20 | 53.44 ± 2.22 | 61.64 ± 1.10 |
These results indicate that higher doses lead to increased anti-inflammatory effects over time, supporting the compound's potential therapeutic application.
Case Studies and Research Findings
Recent studies have focused on modifying derivatives of thiazole compounds to enhance their biological activities further. For instance, compounds derived from N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamides have shown promising results in both in vitro and in vivo settings regarding their analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Sulfonyl Group
The 4-methoxyphenyl sulfonyl moiety in the target compound contrasts with halogenated or alkylated variants in analogs:
- This difference may alter interactions with hydrophobic binding pockets in biological targets .
- Sch225336 (): A bis-sulfone cannabinoid inverse agonist with dual methoxyphenyl groups. The bis-sulfone architecture enhances rigidity and receptor affinity, whereas the target compound’s single sulfonyl group may offer greater conformational flexibility .
- Compounds 10–15 (): These feature dichloro-, dibromo-, or dimethylphenyl sulfonyl groups. Halogenated substituents typically increase lipophilicity and steric bulk, whereas the methoxy group in the target compound improves solubility via polar interactions .
Table 1: Impact of Sulfonyl Substituents on Physicochemical Properties
| Compound | Sulfonyl Substituent | Key Property Differences |
|---|---|---|
| Target Compound | 4-Methoxyphenyl | Enhanced solubility, moderate lipophilicity |
| 4-((4-Fluorophenyl)sulfonyl) Analog | 4-Fluorophenyl | Higher metabolic stability, increased electron-withdrawing effects |
| Dichlorophenyl Sulfonyl Derivatives | 2,4-Dichlorophenyl | Higher lipophilicity, potential for stronger hydrophobic interactions |
Heterocyclic Core Modifications
The thiazole ring in the target compound is substituted with a 5-chlorothiophene, differing from benzothiazole or triazole-thione cores in analogs:
- 1,2,4-Triazole-3-thiones (): These compounds exist in thione-thiol tautomeric forms, enabling diverse hydrogen-bonding interactions. The target compound’s thiazole-thiophene system lacks tautomerism, favoring consistent electronic profiles .
- Aminothiazole NF-κB Activators (): Compounds like 2D216 feature dimethylphenyl groups on thiazole, emphasizing steric effects. The 5-chlorothiophene in the target compound may introduce unique steric and electronic constraints for target binding .
Table 2: Heterocyclic Core Comparisons
| Compound | Core Structure | Biological Implications |
|---|---|---|
| Target Compound | Thiazole + 5-chlorothiophene | Balanced aromaticity and electronic effects |
| Benzo[d]thiazole Derivatives | Benzothiazole | Enhanced π-π stacking, higher rigidity |
| 1,2,4-Triazole-3-thiones | Triazole-thione | Tautomerism-driven hydrogen bonding |
Amide Linker Variations
The butanamide linker in the target compound is a common feature in analogs, but chain length and substituents vary:
- N-(4-(p-Tolyl)thiazol-2-yl)acetamide Derivatives (): Shorter acetamide linkers (vs. butanamide) may limit flexibility and reduce accessibility to deep binding sites. The butanamide chain in the target compound could improve conformational adaptability .
- Piperidine-4-carboxamide Derivatives (): Bulky piperidine substituents on the amide group introduce steric hindrance, whereas the target compound’s unsubstituted butanamide chain minimizes steric clashes .
Table 3: Amide Linker Structural Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
